
7-Ethyl-20(R)-camptothecin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-エチル-20®-カンプトテシンは、中国原産の植物Camptotheca acuminataから抽出された天然アルカロイドであるカンプトテシンの誘導体です。この化合物は強力な抗腫瘍活性を有することが知られており、化学療法薬の開発に使用されています。
準備方法
合成経路と反応条件
7-エチル-20®-カンプトテシンの合成は、カンプトテシンを原料として、複数のステップを要します。一般的な方法の一つは、7位選択的エチル化と20位立体選択的還元を含みます。反応条件は、通常、所望の選択性と収率を得るために、強塩基と特定の触媒を使用します。
工業生産方法
7-エチル-20®-カンプトテシンの工業生産では、通常、収率と純度を最大限に高めるために最適化された反応条件を用いた大規模合成が行われます。これには、高圧反応器と連続フローシステムの使用が含まれ、一貫した生産を確保します。
化学反応の分析
反応の種類
7-エチル-20®-カンプトテシンは、以下の化学反応を起こします。
酸化: この反応は化合物の構造を変化させ、生物活性を変化させる可能性があります。
還元: 還元反応は、特定の位置の立体化学を修飾するために使用されます。
置換: 置換反応は、異なる官能基を導入することで、化合物の特性を強化することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: ハロアルカンやアシルクロリドなどの試薬が、特定の条件下で使用され、置換を実現します。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はヒドロキシル化された誘導体を生成する可能性がある一方、置換は様々な官能基を導入することで、化合物の薬理学的特性を強化することができます。
科学研究への応用
7-エチル-20®-カンプトテシンは、幅広い科学研究への応用があります。
化学: 複雑な有機反応の研究と新しい合成方法の開発のためのモデル化合物として使用されます。
生物学: この化合物は、細胞生物学研究において、細胞増殖とアポトーシスに対する影響を研究するために使用されます。
医学: 7-エチル-20®-カンプトテシンは、特に固形腫瘍の治療のための抗がん剤開発における重要な成分です。
産業: 化学療法薬の大量生産に、製薬業界で使用されます。
科学的研究の応用
7-Ethyl-20®-camptothecin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and developing new synthetic methodologies.
Biology: The compound is used in cell biology research to study its effects on cell proliferation and apoptosis.
Medicine: 7-Ethyl-20®-camptothecin is a key component in the development of anticancer drugs, particularly for treating solid tumors.
Industry: It is used in the pharmaceutical industry for the large-scale production of chemotherapeutic agents.
作用機序
7-エチル-20®-カンプトテシンの作用機序は、DNA複製に重要な酵素であるトポイソメラーゼIの阻害を含みます。トポイソメラーゼI-DNA複合体を安定化させることで、この化合物はDNA鎖の再結合を防ぎ、DNA損傷と細胞死につながります。このメカニズムは、急速に増殖する癌細胞に対して特に有効です。
類似化合物との比較
類似化合物
カンプトテシン: 7-エチル-20®-カンプトテシンが誘導された親化合物。
イリノテカン: 化学療法に使用される誘導体で、大腸癌に対する有効性が知られています。
トポテカン: 卵巣癌と小細胞肺癌の治療に使用される別の誘導体。
独自性
7-エチル-20®-カンプトテシンは、7位と20位の特定の修飾によって、他の誘導体と比較して抗腫瘍活性を高め、副作用を軽減しています。トポイソメラーゼIを選択的に標的とする能力は、癌治療における貴重な化合物となっています。
特性
IUPAC Name |
10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQKIWCVEPUPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12283116.png)
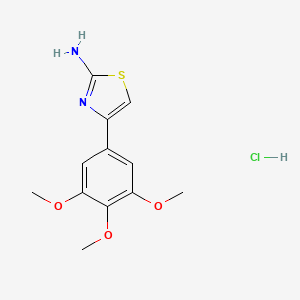
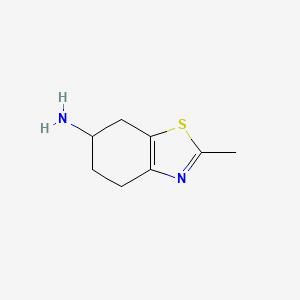
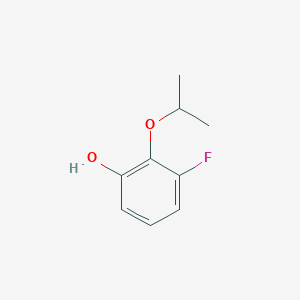
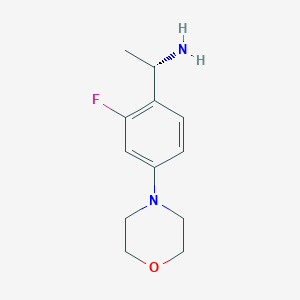
![Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]-](/img/structure/B12283141.png)
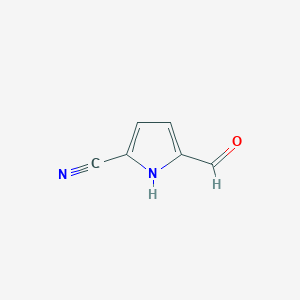

![3-Propyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283151.png)
![21-Methyl-6-(trifluoromethyl)-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,16,18,20-octaen-14-one](/img/structure/B12283158.png)
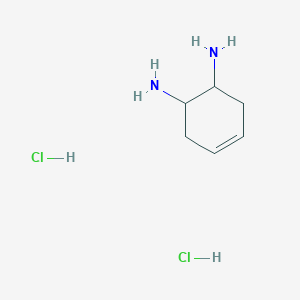
![5-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12283171.png)
